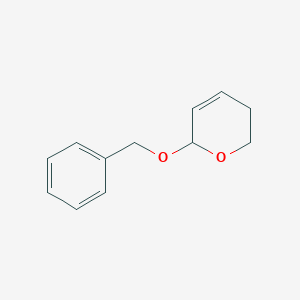

6-Benzyloxy-3,6-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

56360-34-0 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-phenylmethoxy-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-4,6-8,12H,5,9-10H2 |

InChI Key |

GHVRWVGYTRQXAV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Benzyloxy 3,6 Dihydro 2h Pyran and Its Derivatives

Strategically Designed Precursors and Starting Materials for Dihydropyran Annulation

The careful selection of starting materials is paramount for the efficient and stereoselective synthesis of dihydropyran rings. Both carbohydrate-derived synthons and acyclic precursors offer distinct advantages in constructing the target molecule.

Exploration of Carbohydrate-Derived Synthons

Carbohydrates represent a readily available and enantiomerically pure source of chiral building blocks for the synthesis of complex molecules. Their inherent stereochemistry can be strategically utilized to control the stereochemical outcome of the dihydropyran synthesis. For instance, D-xylose can be converted into 2-acetoxy-3,4-di-O-acetyl-D-xylal, a key intermediate for the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. researchgate.net Another approach involves the conversion of tri-O-benzyl-D-glucal into a pluripotent formyl-olefin, which serves as a common precursor for various nitrogen-containing heterocyclic compounds through a divergent approach. rsc.org

The hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes derived from carbohydrates provides a rapid and diastereoselective route to functionalized 2,3-dihydro-4H-pyran-4-ones. nih.gov This methodology is particularly valuable for accessing mimetics of C-linked disaccharides. nih.gov Furthermore, levoglucosan, an inexpensive starting material, has been successfully employed in the synthesis of heavily fluorinated carbohydrate analogs, demonstrating the versatility of carbohydrate-derived synthons. nih.gov

| Starting Carbohydrate | Key Intermediate | Target Dihydropyran Derivative |

| D-Xylose | 2-Acetoxy-3,4-di-O-acetyl-D-xylal | Optically active 2-alkoxy-2H-pyran-3(6H)-ones |

| Tri-O-benzyl-D-glucal | Pluripotent formyl-olefin | Various nitrogen-containing heterocycles |

| Carbohydrate-derived aldehydes | N/A | Functionalized 2,3-dihydro-4H-pyran-4-ones |

| Levoglucosan | Various fluorinated intermediates | Heavily fluorinated carbohydrate analogs |

Utilization of Acyclic Precursors in Cyclization Strategies

Acyclic precursors provide a flexible and convergent approach to the synthesis of dihydropyrans, allowing for the introduction of diverse substituents. A common strategy involves the reaction of a homoallylic alcohol with an aldehyde, which can then undergo cyclization to form the dihydropyran ring. For example, the reaction of 3-methylene-5-phenylpent-4-yn-1-ol with a variety of aldehydes in the presence of a Lewis acid affords 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity. researchgate.net

Another powerful technique is the silyl-Prins cyclization, which utilizes alkenyl silanes as nucleophiles. nih.gov This method allows for the synthesis of dihydropyrans bearing a double bond within the ring structure. nih.gov The reaction of a Z-vinylsilyl alcohol with an aldehyde, mediated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a selective route to disubstituted dihydropyrans. nih.govrsc.orgresearchgate.net The stereochemical outcome of this reaction is high, favoring the formation of 2,6-cis-dihydropyrans through a chair-like transition state. nih.gov

Catalytic Approaches to Ring Formation

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems, including transition metals, Lewis and Brønsted acids, and organocatalysts, have been successfully applied to the synthesis of 6-benzyloxy-3,6-dihydro-2H-pyran and its derivatives.

Transition Metal-Mediated Cyclizations (e.g., Ring-Closing Metathesis)

Transition metal catalysis has revolutionized the formation of cyclic compounds. mdpi.com Ring-closing metathesis (RCM) is a particularly powerful tool for the synthesis of unsaturated heterocycles, including dihydropyrans. rsc.org This reaction, often catalyzed by ruthenium-based complexes such as the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. mdpi.com

The synthesis of 3,6-dihydro-2H-pyran subunits has been achieved using RCM of allyl-O-homoallyl compounds. Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org The choice of catalyst is critical, with first-generation Grubbs catalysts sometimes providing superior results in the presence of ethene. beilstein-journals.org RCM has been successfully applied in the total synthesis of complex natural products containing dihydropyran moieties. rsc.org

| Catalyst | Substrate | Product |

| Grubbs Catalyst | Allyl-O-homoallyl compounds | 3,6-Dihydro-2H-pyran |

| First-generation Grubbs Catalyst | 4-(Allyloxy)hepta-1,6-diynes | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans |

Lewis Acid and Brønsted Acid Catalysis (e.g., Prins cyclization)

The Prins cyclization is a classic and powerful method for constructing tetrahydropyran (B127337) and dihydropyran rings. mdpi.combeilstein-journals.org This reaction involves the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. mdpi.combeilstein-journals.org Both Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂, TMSOTf) and Brønsted acids can be employed to promote the reaction. researchgate.netgoogle.comnih.gov

A notable variation is the silyl-Prins cyclization, where an alkenylsilane acts as the nucleophile. nih.govnih.gov This approach allows for the synthesis of dihydropyrans and has been shown to be highly diastereoselective, typically affording cis-2,6-disubstituted products. mdpi.comnih.gov The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a 6-endo-dig cyclization. mdpi.comnih.gov The choice of Lewis acid can significantly influence the reaction pathway and selectivity. uva.es For instance, the reaction of a vinylsilyl alcohol with an aldehyde in the presence of TMSOTf leads to the formation of a dihydropyran. nih.gov

The hetero-Diels-Alder reaction, another powerful tool for dihydropyran synthesis, can also be catalyzed by Lewis acids. google.com For example, the reaction of an aldehyde with a diene in the presence of AlCl₃ or SnCl₄ can produce 5,6-dihydro-2H-pyran derivatives in good yields. google.com

Organocatalytic and Biomimetic Approaches

In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the synthesis of dihydropyranones from α,β-unsaturated aldehydes and various dicarbonyl compounds. mdpi.com These reactions often proceed with high enantioselectivity. mdpi.com For instance, the enantioselective preparation of 5-oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate can be achieved via an organocatalytic dynamic kinetic asymmetric transformation. researchgate.net

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers a powerful approach to the construction of complex natural products. bioengineer.orgnih.gov The formation of dihydropyran rings in natural products like the ambruticins has been investigated through a combination of total synthesis and genetic engineering. rsc.orgrsc.org These studies have revealed that enzymes such as a Rieske enzyme and a flavin-dependent monooxygenase are involved in the formation of the dihydropyran ring in ambruticin biosynthesis. rsc.org Understanding these natural pathways can inspire the development of novel and efficient biomimetic catalysts and synthetic strategies. bioengineer.orgnih.gov

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like 6-benzyloxy-3,6-dihydro-2H-pyran derivatives. The spatial arrangement of atoms can dramatically influence the biological activity of a compound. Consequently, a range of methodologies have been developed to control the formation of stereocenters during the synthesis of the dihydropyran ring.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantioenriched product. This strategy relies on the steric and electronic properties of the auxiliary to control the facial selectivity of a reaction.

In the context of dihydropyran synthesis, chiral auxiliaries can be attached to either the diene or the dienophile in a hetero-Diels-Alder reaction to influence the stereochemical outcome of the cycloaddition. For instance, a chiral auxiliary attached to the dienophile can effectively shield one face of the double bond, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary is critical and is often determined by the specific substrate and reaction conditions.

Asymmetric Catalysis in Dihydropyran Formation (e.g., asymmetric allylation)

Asymmetric catalysis has emerged as a powerful and efficient approach for the synthesis of chiral molecules. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. In the synthesis of dihydropyrans, asymmetric catalysis can be employed in key bond-forming reactions.

A notable example is the catalytic asymmetric allylation of aldehydes. This reaction can be used to construct chiral homoallylic alcohols, which are versatile intermediates that can be further elaborated into dihydropyran structures. For instance, the catalytic asymmetric allylation of an aldehyde with an allylsilane reagent, promoted by a chiral catalyst, can produce a nonracemic hydroxy allylsilane with high enantioselectivity. nih.gov Subsequent intramolecular cyclization of this intermediate, often promoted by a Lewis acid, can then furnish the desired 2,6-disubstituted tetrahydropyran with excellent stereocontrol. nih.gov The enantiomeric excess of the final product is directly influenced by the effectiveness of the chiral catalyst in the initial allylation step. nih.govacs.orgacs.org

| Catalyst System | Aldehyde Substrate | Allylating Agent | Enantiomeric Excess (ee) | Reference |

| (S)-3,3′-Cl2-BINOL | tert-butyl 2-chloro-5-(2-chloroacetyl)benzoate | Allylboronate | >99:1 er | acs.orgacs.org |

| BINOL/Titanium Tetraisopropoxide (BITIP) | Various Aldehydes | Allylstannane | High ee | nih.gov |

Diastereoselective Control in Cycloaddition Reactions (e.g., Diels-Alder)

The hetero-Diels-Alder reaction is a cornerstone of dihydropyran synthesis, involving the [4+2] cycloaddition of a heterodienophile (such as an enol ether) with a heterodiene (an α,β-unsaturated carbonyl compound). acs.org The diastereoselectivity of this reaction can be controlled by various factors, including the nature of the reactants, the catalyst, and the reaction conditions. rsc.org

Lewis acid catalysis is frequently employed to enhance the rate and selectivity of hetero-Diels-Alder reactions. acs.org Chiral Lewis acids, such as those derived from copper(II) complexes with bis(oxazoline) ligands, can catalyze the reaction with high levels of both diastereo- and enantioselectivity. acs.org These catalysts coordinate to the heterodiene, lowering its LUMO energy and creating a chiral environment that directs the approach of the heterodienophile, leading to the preferential formation of a single enantiomer of the cycloadduct. acs.org The reaction often proceeds with excellent control over the relative stereochemistry of the newly formed stereocenters. rsc.orgmdpi.com

Inverse electron demand hetero-Diels-Alder reactions have also been utilized for the regio- and stereoselective synthesis of dihydropyran-fused systems. rsc.org

Protecting Group Strategies for the Benzyloxy Moiety and Other Hydroxyls

In the multi-step synthesis of complex molecules containing the 6-benzyloxy-3,6-dihydro-2H-pyran core, the strategic use of protecting groups is essential. Protecting groups temporarily mask reactive functional groups, such as hydroxyls, to prevent them from undergoing undesired reactions during subsequent synthetic transformations. The benzyl (B1604629) group is a commonly used protecting group for alcohols due to its stability under a wide range of reaction conditions. chem-station.com

Selective Benzylation and Deprotection Techniques

The introduction of a benzyl group (benzylation) is typically achieved by treating the alcohol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. chem-station.comorganic-chemistry.org The choice of base and reaction conditions can allow for the selective protection of one hydroxyl group in the presence of others. For example, milder bases like silver oxide (Ag2O) can offer greater selectivity for more accessible hydroxyl groups compared to stronger bases like sodium hydride (NaH). organic-chemistry.org

Deprotection, or the removal of the benzyl group, is most commonly accomplished via catalytic hydrogenation. chem-station.comorganic-chemistry.org This method involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C), which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct. organic-chemistry.org This deprotection method is generally mild and high-yielding. However, in molecules containing other reducible functional groups, such as alkenes or alkynes, catalytic hydrogenation can lead to undesired side reactions. reddit.com In such cases, alternative deprotection methods are required. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, particularly for p-methoxybenzyl (PMB) ethers, which are more readily oxidized. organic-chemistry.orgclockss.org

| Method | Reagents | Conditions | Key Features | Reference |

| Benzylation | Benzyl bromide, Sodium hydride | DMF | General and efficient for many alcohols. | chem-station.comorganic-chemistry.org |

| Benzyl bromide, Silver(I) oxide | Varies | Milder conditions, allows for selective protection. | organic-chemistry.org | |

| Benzyl trichloroacetimidate | Acidic conditions | Suitable for base-sensitive substrates. | organic-chemistry.org | |

| Deprotection | H₂, Pd/C | Catalytic hydrogenation | Mild, high-yielding, common method. | chem-station.comorganic-chemistry.org |

| DDQ | Photoirradiation (for simple benzyl ethers) | Oxidative cleavage, useful for substrates with reducible groups. | organic-chemistry.org | |

| Lewis Acid and Nucleophile (e.g., Me₂BBr) | Varies | Alternative to reduction or oxidation. | chem-station.com |

Orthogonal Protection Schemes in Multi-Step Syntheses

In the synthesis of complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is often necessary. Orthogonal protecting groups are those that can be selectively removed in any order in the presence of each other because their removal requires different and specific chemical conditions. biosynth.com This allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule.

For example, in a molecule containing both a benzyl ether and a silyl ether (such as a tert-butyldimethylsilyl, TBDMS, ether), the silyl group can be selectively removed using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) without affecting the benzyl ether. Subsequently, the benzyl group can be removed by catalytic hydrogenation. This orthogonal approach provides precise control over which hydroxyl group is revealed for further functionalization. sigmaaldrich.com The use of such strategies is critical for the efficient and convergent synthesis of complex natural products containing the dihydropyran motif.

| Protecting Group | Common Abbreviation | Cleavage Conditions | Orthogonal To |

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Silyl ethers, Acetates |

| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride ion (e.g., TBAF) | Benzyl ethers, Acetates |

| Acetate Ester | Ac | Base (e.g., K₂CO₃, MeOH) | Silyl ethers, Benzyl ethers |

| p-Methoxybenzyl Ether | PMB | Oxidizing agents (e.g., DDQ, CAN) | Benzyl ethers, Silyl ethers |

Chemical Reactivity and Mechanistic Investigations of 6 Benzyloxy 3,6 Dihydro 2h Pyran

Reactions Involving the Dihydropyran Double Bond

The double bond in the 3,4-position of the dihydropyran ring is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The electron-rich nature of the enol ether double bond in 6-benzyloxy-3,6-dihydro-2H-pyran makes it highly reactive towards electrophiles. This reactivity allows for a range of functionalization reactions.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion or a solvent molecule would lead to the corresponding dihalogenated or halohydrin products. The regioselectivity of this addition is governed by the electronic and steric properties of the dihydropyran ring.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for further transformations, as it can be opened by various nucleophiles to introduce a wide array of functionalities with defined stereochemistry. The stereochemical outcome of the epoxidation is often influenced by the directing effect of the benzyloxy group at the C-6 position.

Interactive Table: Representative Electrophilic Additions to the Dihydropyran Double Bond

| Reagent | Product Type | Key Features of Transformation |

|---|---|---|

| Bromine (Br₂) | Dibromo-tetrahydropyran | Anti-addition via a bromonium ion intermediate. |

| N-Bromosuccinimide (NBS) in H₂O | Bromo-hydroxy-tetrahydropyran | Formation of a bromohydrin, regioselectivity influenced by the C-6 substituent. |

The hydroboration-oxidation of the double bond in 6-benzyloxy-3,6-dihydro-2H-pyran provides a method for the anti-Markovnikov hydration of the alkene. wikipedia.org This two-step process typically involves the reaction with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base. chemistrytalk.orglibretexts.org

The hydroboration step is a syn-addition, where the boron atom and a hydrogen atom add to the same face of the double bond. youtube.com Boron adds to the less sterically hindered carbon atom (C-3), while the hydrogen adds to the more substituted carbon (C-4). Subsequent oxidation replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. youtube.comkhanacademy.org This results in the formation of a hydroxyl group at the C-3 position, yielding a tetrahydropyran-3-ol derivative. The stereochemistry of the newly formed stereocenters is influenced by the existing stereocenter at C-6.

Interactive Table: Stereochemical Outcome of Hydroboration-Oxidation

| Step | Reagents | Mechanistic Detail | Stereochemical Outcome |

|---|---|---|---|

| Hydroboration | BH₃·THF | Syn-addition of B-H across the double bond. youtube.com | Boron adds to the less substituted carbon, and hydrogen to the more substituted carbon, both from the same face. |

The dihydropyran ring system can undergo ring-opening reactions under certain conditions. Acid-catalyzed ring-opening can occur, particularly in the presence of nucleophiles, leading to acyclic products.

Furthermore, the 3,6-dihydro-2H-pyran scaffold is formally a product of a hetero-Diels-Alder reaction. wikipedia.org Consequently, it can undergo a retro-Diels-Alder reaction under thermal or catalytic conditions to yield a diene and a dienophile. wikipedia.org The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and proceeds through a concerted, pericyclic transition state. masterorganicchemistry.com For 6-benzyloxy-3,6-dihydro-2H-pyran, this would involve the cleavage of the C-O and C-C bonds of the heterocyclic ring. The feasibility and conditions for such a reaction are dependent on the stability of the resulting fragments. rsc.orgresearchgate.net In some cases, the retro-Diels-Alder reaction can be a key step in domino reactions, leading to the formation of aromatic compounds and the liberation of a small molecule like carbon dioxide if a pyrone derivative is involved. masterorganicchemistry.com

Transformations at the Benzylic Position and Adjacent Stereocenters

The C-6 position, being both anomeric and benzylic, is a focal point for chemical reactivity, as are the adjacent stereocenters whose reactivity is influenced by the C-6 substituent.

The benzyloxy group at the anomeric C-6 position is a good leaving group, especially upon activation with a Lewis acid. This allows for nucleophilic substitution reactions to occur at this center. A variety of nucleophiles, including other alcohols, thiols, and carbon nucleophiles, can be introduced at the C-6 position. These reactions often proceed through an oxocarbenium ion intermediate, and the stereochemical outcome (α or β substitution) can be controlled by the choice of reagents and reaction conditions.

Interactive Table: Examples of Nucleophilic Substitution at C-6

| Nucleophile | Reagent/Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Lewis Acid (e.g., BF₃·OEt₂) | 6-Methoxy-3,6-dihydro-2H-pyran |

| Thiophenol (PhSH) | Lewis Acid (e.g., ZnCl₂) | 6-(Phenylthio)-3,6-dihydro-2H-pyran |

Oxidations: The benzylic C-H bond of the benzyloxy group is susceptible to oxidation. Reagents such as pyridinium dichromate (PDC) can be used to oxidize alcohols to aldehydes or ketones. nih.gov In the context of related pyran derivatives, oxidation of a hydroxyl group adjacent to the ring oxygen can lead to the formation of pyranones. researchgate.net The oxidation of the benzylic position in 6-benzyloxy-3,6-dihydro-2H-pyran could potentially lead to the formation of a benzoate ester at the C-6 position under specific oxidative conditions. Furthermore, oxidative rearrangement reactions have been observed in similar tetrahydropyran (B127337) systems. nih.gov

Reductions: The benzyloxy group can be removed via hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). This debenzylation reaction yields the corresponding alcohol at the C-6 position, a lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. The double bond within the dihydropyran ring can also be reduced under these conditions, leading to a fully saturated tetrahydropyran ring. Selective reduction of the double bond without affecting the benzyloxy group can be achieved using specific catalytic systems.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern synthetic organic chemistry. For dihydropyran systems, cycloaddition reactions are of particular interest for the construction of complex heterocyclic frameworks.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In this type of reaction, a conjugated diene reacts with a heterodienophile, which contains a heteroatom in the dienophile component. beilstein-journals.org The 3,6-dihydro-2H-pyran scaffold itself can be a product of such reactions. beilstein-journals.org However, specific studies detailing the reactivity of the double bond within the 6-benzyloxy-3,6-dihydro-2H-pyran ring system as either a diene or a dienophile in hetero-Diels-Alder reactions are not described in the surveyed literature. The electronic nature of the benzyloxy group at the allylic position could influence the electron density of the double bond, potentially modulating its reactivity in cycloadditions, but experimental or theoretical validation for this specific compound is lacking.

[3+2+1] Annulation Strategies

Annulation strategies are crucial for the construction of cyclic molecules. A [3+2+1] annulation involves the combination of three components to form a six-membered ring. This method has been successfully employed for the synthesis of various 3,6-dihydro-2H-pyrans. researchgate.net Typically, this involves a three-carbon component, a two-atom component, and a one-carbon donor. researchgate.net While this strategy provides a versatile route to the core dihydropyran structure, there is no specific information available on the use of 6-benzyloxy-3,6-dihydro-2H-pyran as a starting material or a target product in such annulation reactions.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the prediction of stereochemical outcomes. For complex organic reactions, these theoretical studies complement experimental findings.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and has been applied to study various reaction pathways. researchgate.netccspublishing.org.cn DFT calculations can elucidate the thermodynamics and kinetics of chemical reactions, providing a deeper understanding of the reaction mechanism. While DFT studies have been conducted on related pyran systems to understand their reactivity and reaction pathways, specific computational investigations on the reaction pathways of 6-benzyloxy-3,6-dihydro-2H-pyran are not reported in the available literature.

Transition State Analysis and Stereochemical Prediction

The analysis of transition state structures is fundamental to understanding the stereoselectivity of a reaction. Computational studies can model these high-energy states to predict which stereoisomer is likely to be the major product. For instance, in silyl-Prins cyclizations leading to dihydropyran derivatives, computational studies have been used to explain the observed high stereoselectivity by analyzing the preferential pseudoequatorial conformation of substituents in the transition state. mdpi.com However, a specific transition state analysis for cycloaddition reactions involving 6-benzyloxy-3,6-dihydro-2H-pyran has not been documented. Such an analysis would be crucial for predicting the stereochemical outcome of potential Diels-Alder or other cycloaddition reactions involving this compound.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The strategic importance of 6-benzyloxy-3,6-dihydro-2H-pyran is particularly evident in the total synthesis of natural products with significant biological activities. Its utility as a chiral building block allows for the stereocontrolled introduction of key structural motifs present in these complex targets.

The synthesis of macrolides and polyethers, classes of natural products often possessing potent biological properties, frequently involves the assembly of complex oxygen-containing heterocyclic systems. 6-Benzyloxy-3,6-dihydro-2H-pyran serves as a precursor to key fragments in the total synthesis of such molecules. For instance, in the synthesis of the potent antitumor macrolide lasonolide A, synthetic strategies have utilized dihydropyran derivatives to construct the characteristic tetrahydropyran (B127337) rings embedded within its structure. While a direct synthesis from 6-benzyloxy-3,6-dihydro-2H-pyran might not be explicitly detailed in every published route, the general strategy of employing such building blocks is a cornerstone of the field. The dihydropyran can be elaborated through various reactions, such as dihydroxylation and subsequent functional group manipulations, to generate the required stereochemistry and substitution patterns of the target molecule.

Similarly, in the pursuit of laulimalide, a marine natural product known for its microtubule-stabilizing activity, synthetic chemists have employed strategies that rely on the construction of tetrahydropyran rings. The use of dihydropyran precursors allows for the controlled installation of stereocenters and the eventual incorporation of these fragments into the larger macrocyclic structure. The benzyloxy group in 6-benzyloxy-3,6-dihydro-2H-pyran serves as a protecting group for the anomeric position, which can be removed at a later stage of the synthesis to allow for further transformations.

6-Benzyloxy-3,6-dihydro-2H-pyran is also a valuable starting material for the synthesis of various lactone and pyranone derivatives, many of which exhibit interesting biological activities. For example, argentilactone, a naturally occurring δ-lactone with growth-inhibitory properties, can be synthesized from precursors derived from dihydropyrans. The synthesis of goniothalamin, a styryllactone with cytotoxic and other biological activities, has been accomplished through various routes, some of which utilize dihydropyran intermediates. These syntheses often involve the stereoselective functionalization of the dihydropyran ring followed by oxidative cleavage or rearrangement to form the target lactone or pyranone core.

Construction of Carbohydrate Mimetics and Glycosides

The structural resemblance of the dihydropyran ring to the pyranose form of sugars makes 6-benzyloxy-3,6-dihydro-2H-pyran an excellent starting point for the synthesis of carbohydrate mimetics and glycosides. These molecules are of significant interest in medicinal chemistry and glycobiology for their potential to modulate the activity of carbohydrate-processing enzymes and receptors.

Higher-order sugars, containing more than the usual six carbon atoms, and their analogues are important synthetic targets due to their presence in some natural products and their potential as therapeutic agents. 6-Benzyloxy-3,6-dihydro-2H-pyran can be used as a scaffold to build these more complex carbohydrate structures. Through a series of chemical transformations, including stereoselective epoxidation, ring-opening reactions, and carbon-carbon bond formations, the dihydropyran ring can be elaborated to introduce additional carbon atoms and functional groups, leading to the formation of higher-order sugar analogues.

Glycosidation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry. Dihydropyran precursors, including 6-benzyloxy-3,6-dihydro-2H-pyran, are frequently employed in glycosidation strategies. The double bond in the dihydropyran ring can be activated by an electrophile to generate an oxocarbenium ion intermediate, which then reacts with an alcohol acceptor to form the glycosidic linkage. This approach, often referred to as a glycal-based glycosidation, allows for the formation of both O- and C-glycosides. The benzyloxy group at the 6-position can influence the stereochemical outcome of the glycosidation reaction and serves as a protecting group that can be selectively removed later in the synthetic sequence.

Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Benzyloxy-3,6-dihydro-2H-pyran, both ¹H and ¹³C NMR are employed to map the carbon skeleton and the relative orientation of its substituents.

Analysis of ¹³C NMR axial shielding effects is a powerful method for assigning the remote relative stereochemistry in 3,6-disubstituted 3,6-dihydro-2H-pyrans. By comparing the ¹³C NMR chemical shifts of equivalent carbon atoms in cis and trans diastereomers, the relative configuration at the C3 and C6 positions can be determined. nih.gov This approach, supported by density functional theory calculations, provides a reliable alternative to more complex methods for stereochemical assignment. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Benzyloxy-3,6-dihydro-2H-pyran

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2-H | ~3.5 - 4.2 | ~65 - 70 | Protons and carbon of the methylene group adjacent to the ring oxygen. |

| C3-H | ~2.1 - 2.5 | ~25 - 30 | Methylene protons adjacent to the double bond. |

| C4-H | ~5.7 - 6.0 | ~125 - 130 | Vinylic proton. |

| C5-H | ~5.7 - 6.0 | ~125 - 130 | Vinylic proton. |

| C6-H | ~5.0 - 5.4 | ~95 - 105 | Acetal proton, deshielded by two oxygen atoms. |

| Benzylic CH₂ | ~4.5 - 4.8 | ~70 - 75 | Methylene protons of the benzyloxy group. |

| Aromatic C-H (Ortho, Meta, Para) | ~7.2 - 7.4 | ~127 - 129 | Protons and carbons of the phenyl ring. |

| Aromatic C (Quaternary) | - | ~137 - 139 | Carbon of the phenyl ring attached to the benzylic group. |

To unambiguously assign the signals and confirm the connectivity, advanced 2D NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal at ~5.0-5.4 ppm would show a cross-peak with the carbon signal at ~95-105 ppm, confirming the C6-H correlation.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The molecular formula for 6-Benzyloxy-3,6-dihydro-2H-pyran is C₁₂H₁₄O₂, giving it a molecular weight of approximately 190.24 g/mol . labshake.com

In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak (M⁺) at m/z 190. The fragmentation is typically dominated by cleavages that lead to stable ions.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a highly stable benzyl (B1604629) cation or its rearranged tropylium ion.

[C₇H₇]⁺: A major peak would be observed at m/z 91 . This is a characteristic fragment for compounds containing a benzyl group.

Loss of Benzyl Alcohol: Cleavage can also result in the loss of a neutral benzyl alcohol molecule ([C₇H₈O]), leading to a fragment corresponding to the dihydropyran ring.

Ring Fragmentation: The dihydropyran ring itself can undergo retro-Diels-Alder (RDA) reactions or other cleavages, although these are typically less favorable than the benzylic cleavage.

Interactive Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Notes |

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular ion (M⁺). |

| 91 | [C₇H₇]⁺ | Benzyl or tropylium cation. Often the base peak due to its high stability. |

| 108 | [C₇H₈O]⁺ | Ion corresponding to benzyl alcohol. |

| 83 | [C₅H₇O]⁺ | Fragment resulting from the loss of the benzyloxy group ([M - OCH₂Ph]⁺). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Interactive Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (phenyl ring) and Vinylic (C=C-H) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |

| ~1650 | C=C stretch | Alkene in the dihydropyran ring |

| ~1250 - 1050 | C-O stretch | Ether (both cyclic and benzylic) |

| ~750 and ~700 | C-H out-of-plane bend | Monosubstituted benzene ring |

The presence of strong C-O stretching bands confirms the ether functionalities, while the C=C stretch indicates the unsaturation within the pyran ring. The combination of aromatic and aliphatic C-H stretching frequencies further supports the proposed structure.

X-ray Crystallography for Absolute and Relative Stereochemistry

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield:

The precise molecular conformation: It would reveal the exact shape of the dihydropyran ring (e.g., envelope, half-chair) in the solid state. nih.gov

Absolute and Relative Stereochemistry: For chiral molecules, crystallography can determine the absolute configuration (R/S) at stereocenters, provided that anomalous dispersion is used, and definitively establish the relative orientation (cis/trans) of substituents.

Crystal Packing Information: Data such as the space group, unit cell dimensions, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice would be determined. nih.gov

For example, analysis of other substituted dihydropyrans has established crystal systems (e.g., Orthorhombic, Monoclinic), space groups, and unit cell parameters, confirming the molecular structure and stereochemical relationships within the crystal. nih.govnih.gov

Synthesis and Reactivity of Advanced 6 Benzyloxy 3,6 Dihydro 2h Pyran Derivatives

Modifications at the Dihydropyran Ring

Modifications to the dihydropyran ring of 6-benzyloxy-3,6-dihydro-2H-pyran are primarily focused on two key areas: the introduction of various substituents onto the ring's carbon framework and the chemical elaboration of the endocyclic double bond. These modifications enhance the structural diversity and synthetic utility of the parent compound.

Introduction of Diverse Substituents (e.g., azido, alkyl, other functional groups)

The introduction of functional groups such as azido and alkyl moieties onto the pyran ring can be achieved through several synthetic strategies. The azido group, a precursor to amines, is particularly valuable for synthesizing amino sugars. A common method for its introduction is via nucleophilic substitution of a suitable leaving group, such as a mesylate or tosylate, with an azide salt. For instance, the synthesis of azido-pyran derivatives has been demonstrated by reacting a precursor with a methanesulfonyl group with sodium azide in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding azido compound nih.gov. This strategy is applicable to precursors of 6-benzyloxy-3,6-dihydro-2H-pyran that bear a leaving group at a desired position.

Alkylation of the dihydropyran ring can be accomplished through various methods, including organocuprate addition or by employing the pyran as a nucleophile or electrophile after suitable functionalization. While direct alkylation on the 6-benzyloxy-3,6-dihydro-2H-pyran is less common, related pyran systems have been successfully alkylated. For example, methyl groups have been incorporated into pyran-4-one structures through multi-step syntheses involving reduction of precursor alcohols tandfonline.comtandfonline.com.

The table below summarizes representative methods for introducing substituents onto pyran rings, which are applicable to the 6-benzyloxy-3,6-dihydro-2H-pyran scaffold.

| Substituent | Reagent(s) | Method | Precursor Functional Group |

| Azido (-N₃) | Sodium Azide (NaN₃) | Nucleophilic Substitution | Mesylate (-OMs), Tosylate (-OTs) |

| Methyl (-CH₃) | Zinc powder, HCl | Reductive deoxygenation | Hydroxymethyl (-CH₂OH) |

| Amino (-NH₂) | H₂, Pd/C or LiAlH₄ | Reduction of Azide | Azido (-N₃) |

Elaboration of the Dihydropyran Double Bond via Stereocontrolled Additions

The double bond within the 3,6-dihydro-2H-pyran ring is a key site for functionalization, allowing for the introduction of new stereocenters. Stereocontrolled addition reactions are crucial for building complex, stereochemically defined molecules.

Epoxidation: The conversion of the alkene to an epoxide is a fundamental transformation. This reaction is typically performed using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of the epoxidation is often directed by the substituent at the C-6 position. The bulky benzyloxy group can direct the epoxidizing agent to the opposite face of the ring, leading to a high degree of stereoselectivity. Fungal peroxygenases have also emerged as biocatalysts for highly regioselective and stereoselective epoxidation of double bonds in various organic molecules, offering a green chemistry alternative nih.govresearchgate.net.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or potassium permanganate (KMnO₄) under cold, alkaline conditions. This reaction introduces two hydroxyl groups with a cis relationship. The facial selectivity is again influenced by the existing stereocenter at C-6. Anti-dihydroxylation can be accomplished via the opening of an intermediate epoxide with water or a hydroxide source, typically under acidic or basic conditions.

The following table outlines common stereocontrolled addition reactions applicable to the dihydropyran double bond.

| Reaction | Reagent(s) | Stereochemical Outcome | Product Functional Groups |

| Epoxidation | m-CPBA | Stereoselective (often trans to C-6 substituent) | Epoxide |

| syn-Dihydroxylation | OsO₄, NMO | syn (cis) | Diol |

| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | anti (trans) | Diol |

| Aziridination | I₂-NaN₃ followed by reduction | Stereospecific | Aziridine |

Alterations of the Benzyloxy Moiety

The benzyloxy group at C-6 serves as both a protecting group for the anomeric hydroxyl and an electronic and steric directing group. Modifying this moiety by introducing substituents on the benzyl (B1604629) ring can modulate the reactivity and selectivity of the entire molecule.

Synthesis of Substituted Benzyl Ethers

The synthesis of 6-(substituted benzyloxy)-3,6-dihydro-2H-pyran derivatives is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the parent alcohol, 3,6-dihydro-2H-pyran-6-ol, with a base such as sodium hydride (NaH) or potassium tert-butoxide, followed by reaction with a substituted benzyl halide (e.g., chloride or bromide) tandfonline.comtandfonline.com. This method allows for the introduction of a wide array of electronically and sterically diverse benzyl groups.

Recent synthetic approaches have utilized various substituted benzyl halides to create libraries of pyran derivatives for biological screening nih.govumsha.ac.ir. The choice of solvent, base, and temperature can be optimized to achieve high yields.

| Benzyl Substituent | Benzylating Agent | Base |

| 4-Fluoro | 4-Fluorobenzyl bromide | K₂CO₃ |

| 4-Chloro | 4-Chlorobenzyl chloride | K₂CO₃ |

| 4-Bromo | 4-Bromobenzyl bromide | K₂CO₃ |

| 3-Methoxy | 3-Methoxybenzyl chloride | NaH |

| Unsubstituted | Benzyl bromide | NaOH |

Impact of Benzyloxy Substituents on Ring Reactivity and Stereoselectivity

Substituents on the benzyloxy moiety can significantly influence the reactivity of the dihydropyran ring through electronic effects. The oxygen atom of the benzyloxy group can participate in reactions through a phenomenon known as neighboring group participation (NGP) wikipedia.orgchem-station.com.

During reactions involving the formation of a carbocation or an oxocarbenium ion at the anomeric C-6 position, the lone pair electrons on the ether oxygen can stabilize the positive charge. The extent of this stabilization is modulated by the electronic nature of the substituents on the aromatic ring.

Electron-donating groups (e.g., methoxy, methyl) on the benzyl ring increase the electron density on the ether oxygen. This enhances its ability to participate as a neighboring group, leading to greater stabilization of cationic intermediates. This can increase the rate of reactions proceeding through such intermediates.

Electron-withdrawing groups (e.g., nitro, fluoro, chloro) decrease the electron density on the ether oxygen nih.gov. This reduces its nucleophilicity and its capacity for neighboring group participation, potentially slowing down reactions and altering reaction pathways nih.gov.

This participation can also control the stereochemical outcome of nucleophilic substitution reactions at the anomeric center. The formation of a transient, bicyclic oxonium ion intermediate can shield one face of the molecule, directing the incoming nucleophile to attack from the opposite face, often resulting in high 1,2-trans selectivity nih.govnih.gov. The stability and lifetime of this intermediate, and thus the stereoselectivity, are directly influenced by the substituents on the benzyl ring.

Structure-Reactivity Relationship Studies of Modified Derivatives

The relationship between the structure of 6-benzyloxy-3,6-dihydro-2H-pyran derivatives and their chemical reactivity is a subject of significant interest for designing targeted synthetic routes. The modifications discussed in the preceding sections provide a systematic way to probe these relationships.

Studies on related systems have shown that the stereoselectivity of reactions is not always straightforward and can violate the reactivity-selectivity principle. For instance, in some acetal substitution reactions, an increase in the reactivity of the nucleophile leads to an increase, not a decrease, in stereoselectivity nih.gov. This has been attributed to the involvement of multiple, conformationally distinct reactive intermediates. The benzyloxy group's ability to participate and stabilize these intermediates plays a crucial role in determining which pathway is favored nih.govrsc.org.

The electronic nature of the substituents on the benzyloxy group directly correlates with the stability of any oxocarbenium ion intermediates formed during a reaction. Electron-withdrawing groups on the benzyl ring destabilize the cationic intermediate, which can favor pathways that avoid its formation or alter the selectivity of subsequent steps. Conversely, electron-donating groups stabilize the cation, potentially facilitating Sₙ1-type reactions at the anomeric center.

Furthermore, steric factors introduced by substituents on either the dihydropyran ring or the benzyloxy group can influence the facial selectivity of reactions at the double bond. A bulky substituent at C-2, for example, could work in concert with or in opposition to the directing effect of the C-6 benzyloxy group during epoxidation or dihydroxylation, thereby altering the diastereomeric ratio of the products. A comprehensive understanding of these structure-reactivity relationships allows for the rational design of derivatives with specific reactivity profiles for use in complex total synthesis.

Future Perspectives in 6 Benzyloxy 3,6 Dihydro 2h Pyran Research

Development of Novel Asymmetric Synthetic Methodologies with Enhanced Efficiency

The creation of stereochemically defined molecules is paramount in medicinal chemistry and materials science. For 6-benzyloxy-3,6-dihydro-2H-pyran and its derivatives, the development of new asymmetric synthetic methods is a critical research frontier. The focus is on achieving higher efficiency, selectivity, and atom economy.

A promising strategy involves a convergent asymmetric synthesis, which has been successfully applied to the C1–C10 fragment of the natural product indanomycin. researchgate.net This approach starts from the readily available 2-(benzyloxy)acetaldehyde. researchgate.net Key steps that could be adapted and optimized for 6-benzyloxy-3,6-dihydro-2H-pyran synthesis include the Evans' aldol (B89426) reaction and asymmetric alkylation, which are known for establishing specific stereocenters with high fidelity. researchgate.net Further research into novel chiral catalysts and auxiliaries for hetero-Diels-Alder reactions, a common method for constructing the dihydropyran ring, is anticipated to yield more direct and efficient routes to enantiomerically pure 6-benzyloxy-3,6-dihydro-2H-pyran.

| Reaction Type | Key Features | Potential for Improvement |

| Evans' Aldol Reaction | Utilizes chiral oxazolidinones to direct stereoselective bond formation. | Development of new, recyclable chiral auxiliaries. |

| Asymmetric Alkylation | Establishes stereocenters via enantioselective addition of alkyl groups. | Broader substrate scope and higher turnover numbers for catalysts. |

| Hetero-Diels-Alder | Forms the dihydropyran ring in a cycloaddition reaction. | Design of highly active and enantioselective Lewis acid or organocatalysts. |

Exploration of Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions offer a powerful approach to molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps. The application of these strategies to the synthesis of the dihydropyran scaffold is a burgeoning area of research.

One innovative strategy involves a rhodium(II)-catalyzed carbene/alkyne metathesis (CAM) that initiates a cascade of reactions, including C–H bond insertion, to construct complex fused-ring systems. nih.gov While this has been demonstrated for benzo-fused scaffolds, the underlying principles of generating a vinyl carbene intermediate that participates in further transformations could be harnessed for the synthesis of substituted dihydropyrans. nih.gov Similarly, multicomponent reactions that combine several starting materials in a one-pot synthesis are being explored for the creation of diverse heterocyclic scaffolds, including those containing a pyran ring. nih.govresearchgate.net For instance, a multicomponent approach has been used to synthesize pyrazolo-thiazole derivatives through a combination of Hantzsch thiazole (B1198619) and Knorr pyrazole (B372694) syntheses, showcasing the potential for convergent and efficient assembly of complex molecules. nih.gov Future work will likely focus on designing novel cascade and multicomponent reactions specifically tailored to produce the 6-benzyloxy-3,6-dihydro-2H-pyran core with high levels of control and efficiency.

Potential for Green Chemistry Approaches in Dihydropyran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net For the synthesis of 6-benzyloxy-3,6-dihydro-2H-pyran and related compounds, there is significant potential to develop more environmentally benign methodologies.

A key area of development is the use of water as a reaction solvent, which is non-toxic, non-flammable, and abundant. An efficient, one-pot green synthesis of thieno[3,2-c]pyrans has been achieved in water, eliminating the need for tedious purification and allowing for the reuse of the reaction medium. nih.gov This approach could be adapted for the synthesis of other dihydropyran derivatives. nih.gov

Furthermore, the use of biocatalysts, such as enzymes, and organocatalysts is a promising green alternative to traditional metal-based catalysts. researchgate.net These catalysts often operate under mild conditions and can exhibit high selectivity, reducing energy consumption and by-product formation. Microwave-assisted synthesis and flow chemistry are other green technologies that can accelerate reactions, improve yields, and allow for safer handling of reagents, all of which are applicable to dihydropyran synthesis.

| Green Chemistry Approach | Advantages | Applicability to Dihydropyran Synthesis |

| Aqueous Synthesis | Environmentally benign, reduced need for organic solvents, simplified purification. nih.gov | Hetero-Diels-Alder and other cycloaddition reactions. |

| Biocatalysis/Organocatalysis | Mild reaction conditions, high selectivity, reduced metal waste. researchgate.net | Asymmetric synthesis and functional group transformations. |

| Microwave/Flow Chemistry | Faster reaction times, improved yields, enhanced safety. | Can be applied to various steps in the synthetic sequence. |

Computational Design of New Transformations and Reaction Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. For research involving 6-benzyloxy-3,6-dihydro-2H-pyran, computational methods are expected to play a pivotal role in future discoveries.

Density Functional Theory (DFT) calculations, for example, can be used to understand the intricate details of reaction mechanisms, such as the Michael reaction, elimination, and intramolecular cyclization pathways in the formation of substituted thiazoles, which can provide insights into analogous pyran-forming reactions. nih.gov Molecular modeling and docking studies are already being employed to design novel pyran-containing molecules with specific biological activities, such as potential tyrosinase or Src kinase inhibitors. researchgate.netnih.gov These in silico studies can predict binding affinities and interaction modes with target proteins, guiding the synthesis of more potent and selective compounds. researchgate.netumsha.ac.ir

The future will likely see an increased use of computational screening to identify promising new catalysts and reaction conditions for the synthesis of 6-benzyloxy-3,6-dihydro-2H-pyran and its derivatives. By modeling transition states and reaction energy profiles, researchers can pre-emptively identify the most efficient synthetic routes, thereby reducing the amount of empirical experimentation required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Benzyloxy-3,6-dihydro-2H-pyran, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis involving benzyl ether protection of hydroxyl groups is commonly employed. For example, a benzylic group can be introduced via Williamson ether synthesis under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Evidence from analogous dihydropyran systems shows yields ranging from 60–85% when using NaCNBH₃ as a reducing agent in dichloroethane .

Q. How can structural characterization of 6-Benzyloxy-3,6-dihydro-2H-pyran be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyloxy group’s position and dihydropyran ring conformation. For instance, the benzyl protons typically resonate at δ 7.2–7.4 ppm (multiplet), while the pyran ring protons appear between δ 4.0–6.0 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 220–250) .

Q. What are the key stability considerations for storing 6-Benzyloxy-3,6-dihydro-2H-pyran?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the labile benzyl ether group. Storage under inert gas (N₂ or Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Degradation products, such as 3,6-dihydro-2H-pyran-6-ol, can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of 6-Benzyloxy-3,6-dihydro-2H-pyran in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution in the dihydropyran ring. The C4 position is more electrophilic due to conjugation with the benzyloxy group, favoring substitutions here. Experimental validation via bromination reactions shows >70% selectivity at C4, confirmed by X-ray crystallography in related compounds .

Q. What strategies resolve contradictions in reported biological activities of 6-Benzyloxy-3,6-dihydro-2H-pyran derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from impurities or stereochemical variations. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) and enantiomeric resolution using chiral columns (e.g., Chiralpak IA) are essential. For example, the (R)-enantiomer of a related compound showed 3-fold higher antimicrobial activity than the (S)-form .

Q. How does the benzyloxy group influence the compound’s reactivity in ring-opening polymerization or cycloaddition reactions?

- Methodological Answer : The benzyloxy group acts as a directing group, stabilizing transition states in [4+2] cycloadditions. Kinetic studies using in situ IR spectroscopy show accelerated Diels-Alder reactions with maleic anhydride (ΔG‡ reduced by 15–20 kJ/mol). Ring-opening under hydrogenolysis conditions (H₂/Pd-C) yields diols, useful in polyether synthesis .

Q. What are the challenges in achieving enantioselective synthesis of 6-Benzyloxy-3,6-dihydro-2H-pyran derivatives?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., Jacobsen’s salen complexes) or enzymes (lipases) can induce enantioselectivity. For instance, lipase B from Candida antarctica catalyzes benzyloxy group resolution with ee >90% in tert-butyl methyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.